2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile
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Overview
Description
2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Attachment of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Products may include oximes or amides.
Reduction: Products may include primary amines.
Substitution: Products may vary depending on the substituent introduced.
Scientific Research Applications
2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-chlorophenyl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-bromophenyl)acetonitrile
- 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-methylphenyl)acetonitrile
Uniqueness
The presence of the fluorophenyl group in 2-(3-(Aminomethyl)azetidin-1-yl)-2-(4-fluorophenyl)acetonitrile may confer unique properties such as increased metabolic stability or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H14FN3 |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-[3-(aminomethyl)azetidin-1-yl]-2-(4-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-10(2-4-11)12(6-15)16-7-9(5-14)8-16/h1-4,9,12H,5,7-8,14H2 |
InChI Key |
MMYQVQLVAMECHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
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